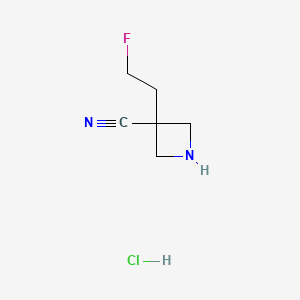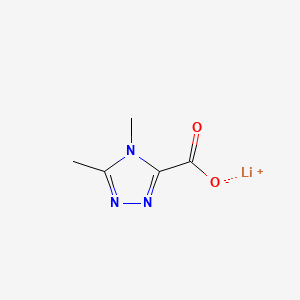
3-(2-Fluoroethyl)azetidine-3-carbonitrilehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluoroethyl)azetidine-3-carbonitrile hydrochloride is a chemical compound with potential applications in various fields, including pharmaceuticals and chemical research. It is characterized by the presence of a fluoroethyl group attached to an azetidine ring, along with a carbonitrile group and a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethyl)azetidine-3-carbonitrile hydrochloride typically involves the reaction of 2-fluoroethylamine with a suitable azetidine precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent, such as dichloromethane or ethanol, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of 3-(2-Fluoroethyl)azetidine-3-carbonitrile hydrochloride may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluoroethyl)azetidine-3-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroethyl azetidine carboxylic acids, while reduction can produce fluoroethyl azetidine amines.
Aplicaciones Científicas De Investigación
3-(2-Fluoroethyl)azetidine-3-carbonitrile hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound in biochemical assays and studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluoroethyl)azetidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The carbonitrile group may also play a role in modulating the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Fluoroethyl)azetidine trifluoroacetate
- 3-(2-Fluoroethyl)azetidine-3-carbonitrile
Uniqueness
3-(2-Fluoroethyl)azetidine-3-carbonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H10ClFN2 |
|---|---|
Peso molecular |
164.61 g/mol |
Nombre IUPAC |
3-(2-fluoroethyl)azetidine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H9FN2.ClH/c7-2-1-6(3-8)4-9-5-6;/h9H,1-2,4-5H2;1H |
Clave InChI |
DUMHXDUJZHETPZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)(CCF)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13588646.png)







![[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine](/img/structure/B13588680.png)





